Lipoxin B4 Methyl Ester Demonstrates High In Vitro Potency for Inhibiting PMN Adhesion
Lipoxin B4 (LXB4) methyl ester, acting as a prodrug for LXB4, demonstrates potent, concentration-dependent inhibition of leukotriene B4 (LTB4)-induced adhesion of polymorphonuclear leukocytes (PMNs) [1]. This is a key functional readout of its pro-resolving, anti-inflammatory activity.
| Evidence Dimension | Inhibition of LTB4-induced PMN adhesion |
|---|---|
| Target Compound Data | IC50 = 0.3 nM |
| Comparator Or Baseline | Native LXB4 free acid (explicit baseline for activity derived from prodrug); LTB4 (stimulus) |
| Quantified Difference | Complete inhibition at 100 nM |
| Conditions | In vitro assay using human polymorphonuclear leukocytes (PMNs) stimulated with leukotriene B4 (LTB4). |
Why This Matters
The low nanomolar IC50 value provides a quantitative benchmark for experimental design, ensuring the compound is active at concentrations relevant for studying endogenous lipid mediator pathways.
- [1] Bertin Bioreagent. (2024). Lipoxin B4 methyl ester - Behavioral Neuroscience - CAT N°: 24073. Product Datasheet. View Source
